Iodomethane-13C

Description

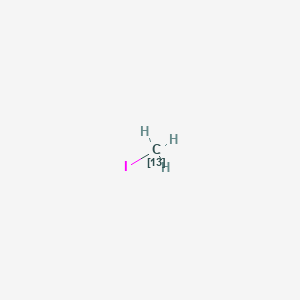

Structure

3D Structure

Properties

IUPAC Name |

iodo(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQOMBQAUSQDDS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.932 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4227-95-6 | |

| Record name | Iodomethane-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Iodomethane-13C: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Structure, Properties, and Applications of a Versatile Isotopic Labeling Reagent

Iodomethane-13C ([¹³CH₃I]) is a stable, isotopically labeled form of iodomethane, an indispensable reagent in synthetic chemistry. The incorporation of the heavy carbon isotope, ¹³C, makes it a powerful tool for a range of applications in chemical research and drug development, particularly in mechanistic studies and the characterization of molecules by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with experimental protocols and data presented for the scientific professional.

Chemical Structure and Properties

This compound consists of a methyl group, where the carbon atom is the ¹³C isotope, bonded to an iodine atom. This simple structure belies its utility as a potent methylating agent. The ¹³C isotope is NMR-active, allowing for the tracking and characterization of the methyl group in various chemical environments.

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | ¹³CH₃I |

| Molecular Weight | 142.93 g/mol |

| CAS Number | 4227-95-6 |

| Appearance | Liquid |

| Density | 2.290 g/mL at 25 °C |

| Boiling Point | 42 °C |

| Melting Point | -66.5 °C |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

| Solubility | Soluble in common organic solvents. |

| SMILES String | [13CH3]I |

| InChI Key | INQOMBQAUSQDDS-OUBTZVSYSA-N |

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a ¹³C-labeling agent. This enables researchers to introduce a "tag" into a molecule of interest, which can then be detected and quantified using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful technique for elucidating the structure of organic molecules. The introduction of a ¹³C-labeled methyl group from this compound provides a distinct signal in the ¹³C NMR spectrum, which can be used to:

-

Confirm the success of a methylation reaction: The presence of a new signal in the expected chemical shift range confirms the addition of the methyl group.

-

Probe the local chemical environment: The chemical shift of the ¹³C-labeled methyl group provides information about the electronic environment of the atom to which it is attached.

-

Study molecular dynamics: Changes in the ¹³C NMR spectrum as a function of temperature or other variables can provide insights into the conformational dynamics of the molecule.

-

Facilitate the study of large biomolecules: Isotopic labeling of methyl groups in amino acids like valine, leucine, and isoleucine has been instrumental in extending the application of solution-state NMR to larger and more complex proteins.[1]

Mass Spectrometry (MS)

In mass spectrometry, the one-mass-unit increase imparted by the ¹³C label allows for the differentiation of labeled and unlabeled molecules. This is particularly useful in:

-

Isotope dilution mass spectrometry: A known amount of the ¹³C-labeled compound is added to a sample as an internal standard for accurate quantification of the unlabeled analyte.

-

Metabolic studies: By administering a ¹³C-labeled drug or metabolite, researchers can trace its metabolic fate in biological systems by detecting the labeled metabolites using mass spectrometry.

-

Quantitative proteomics: this compound can be used for the isotopic labeling of peptides, enabling the relative and absolute quantification of proteins in complex biological samples.[2]

Mechanistic Studies

This compound is a valuable tool for elucidating the mechanisms of chemical reactions. By tracking the position of the ¹³C label in the products of a reaction, chemists can infer the bond-forming and bond-breaking steps involved. For example, it has been used to characterize reactive intermediates in important transformations like the Heck reaction.[3][4][5][6][7]

Experimental Protocols

The following are representative protocols for the use of this compound in common laboratory procedures.

General Protocol for ¹³C-Methylation of a Phenolic Compound

This protocol describes a general procedure for the methylation of a phenol (B47542) using this compound and a mild base in a suitable solvent.

Materials:

-

Phenolic starting material

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (B3395972) or Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic starting material (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to dissolve or suspend the starting materials.

-

Addition of this compound: Add this compound (1.1 - 1.5 eq) to the reaction mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel to yield the pure ¹³C-methylated product.

Protocol for Acquiring a ¹³C NMR Spectrum

This protocol provides a general guideline for acquiring a ¹³C NMR spectrum of a ¹³C-labeled compound.

Materials:

-

¹³C-labeled sample

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the ¹³C-labeled sample in the chosen deuterated solvent in an NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set up a standard ¹³C NMR experiment. Key parameters to consider include:

-

Pulse sequence: A standard single-pulse experiment with proton decoupling is typically used.

-

Number of scans (ns): This will depend on the concentration of the sample. For a ¹³C-labeled compound, a smaller number of scans may be sufficient compared to a natural abundance sample.

-

Relaxation delay (d1): A sufficient delay (e.g., 1-5 seconds) should be used to allow for full relaxation of the ¹³C nuclei between scans.

-

-

Data Acquisition: Start the acquisition.

-

Data Processing: After the acquisition is complete, perform a Fourier transform of the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

-

Data Analysis: Calibrate the chemical shift axis using the solvent peak as a reference. The signal corresponding to the ¹³C-labeled methyl group should be readily identifiable.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

Caption: A generalized workflow for a typical ¹³C-methylation reaction using this compound.

Caption: A simplified catalytic cycle for the Heck reaction, where isotopic labeling can be used to study intermediates.

References

- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Peptide quantitation with methyl iodide isotopic tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Purification of ¹³C-Labeled Methyl Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of ¹³C-labeled methyl iodide (¹³CH₃I), a crucial reagent in modern chemical and biomedical research. Its applications range from mechanistic studies in organic chemistry to the introduction of a ¹³C-labeled methyl group in tracer studies for drug metabolism and protein NMR spectroscopy. This document details the most common synthetic routes, purification protocols, and relevant quantitative data to assist researchers in the efficient production and handling of this important isotopic labeling compound.

Synthesis of ¹³C-Labeled Methyl Iodide

The preparation of ¹³C-labeled methyl iodide typically involves the reaction of a ¹³C-labeled methanol (B129727) with an iodinating agent. The most robust and widely adopted method is the reaction of ¹³C-methanol with iodine and red phosphorus. This method is advantageous due to its high yield and the availability of the starting materials.

Reaction of ¹³C-Methanol with Iodine and Red Phosphorus

This classic method proceeds via the in situ formation of phosphorus triiodide (PI₃), which then reacts with the ¹³C-methanol to produce ¹³C-methyl iodide.

Reaction Scheme:

2 P + 3 I₂ → 2 PI₃ 3 ¹³CH₃OH + PI₃ → 3 ¹³CH₃I + H₃PO₃

Overall Reaction:

6 ¹³CH₃OH + 2 P + 3 I₂ → 6 ¹³CH₃I + 2 H₃PO₃

A detailed experimental protocol for this synthesis is provided below.

Alternative Synthesis: Reaction of ¹³C-Methyl Sulfate (B86663) with Potassium Iodide

An alternative, though less common, method for small-scale synthesis involves the reaction of a ¹³C-labeled methyl sulfate with potassium iodide.[1] This method can also produce high yields of ¹³C-methyl iodide.

Experimental Protocols

Synthesis of ¹³C-Methyl Iodide from ¹³C-Methanol

This protocol is adapted from established methods for the synthesis of unlabeled methyl iodide.[1][2][3][4]

Materials:

-

¹³C-Methanol (¹³CH₃OH)

-

Red Phosphorus (P)

-

Iodine (I₂)

-

Ice

-

Water

-

Anhydrous Calcium Chloride (CaCl₂)

-

Sodium Thiosulfate (B1220275) (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) solution (dilute)

-

Copper wire (for storage)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle or water bath

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, place ¹³C-methanol and red phosphorus. The flask should be equipped with a reflux condenser and placed in an ice bath to manage the exothermic reaction.

-

Addition of Iodine: Slowly and carefully add iodine crystals to the chilled and stirred methanol-phosphorus mixture. The addition should be portion-wise to control the reaction temperature.

-

Reaction: After the addition of iodine is complete, allow the mixture to stir in the ice bath. Once the initial exothermic reaction subsides, the ice bath can be removed, and the mixture can be gently heated to reflux to drive the reaction to completion.

-

Distillation: Following the reflux period, the apparatus is set up for simple distillation. The receiving flask should be cooled in an ice bath to minimize the loss of the volatile ¹³C-methyl iodide. Heat the reaction mixture gently to distill the product. The boiling point of methyl iodide is approximately 42°C.[2]

-

Collection: Collect the distillate, which is the crude ¹³C-methyl iodide.

Purification of ¹³C-Labeled Methyl Iodide

The crude ¹³C-methyl iodide obtained from the synthesis may contain unreacted iodine, hydriodic acid, and other impurities. A purification process is necessary to obtain a high-purity product.

Purification Protocol

-

Washing: Transfer the crude ¹³C-methyl iodide to a separatory funnel. Wash the product with a dilute solution of sodium thiosulfate or sodium bisulfite to remove any free iodine (indicated by a yellow or brown color).[1] The organic layer will be the lower layer as methyl iodide is denser than water.

-

Water Wash: Follow the thiosulfate wash with a water wash to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous calcium chloride.

-

Final Distillation: For very high purity, a final distillation of the dried product can be performed.

-

Storage: Store the purified ¹³C-methyl iodide in a dark, refrigerated environment (2-8°C).[5][6] The addition of a small piece of copper wire can help to stabilize the product by scavenging any iodine that may form upon decomposition.[5][6]

Quantitative Data

The following tables summarize the key quantitative data for ¹³C-labeled methyl iodide.

Table 1: Physical and Chemical Properties of ¹³C-Methyl Iodide

| Property | Value |

| Molecular Formula | ¹³CH₃I |

| Molecular Weight | 142.93 g/mol [7] |

| Boiling Point | 41-43 °C[1] |

| Density | ~2.28 g/mL at 25 °C |

| Appearance | Colorless liquid |

| Isotopic Purity | Typically ≥ 99 atom % ¹³C |

| Chemical Purity | Typically ≥ 98%[5][8] |

Table 2: Typical Yields for Methyl Iodide Synthesis

| Synthesis Method | Reported Yield |

| Methanol, Red Phosphorus, and Iodine | 90-95%[1] |

| Methyl Sulfate and Potassium Iodide | 90-94%[1] |

Visualizations

The following diagrams illustrate the synthesis and purification workflows for ¹³C-labeled methyl iodide.

Caption: Synthesis workflow for ¹³C-labeled methyl iodide.

Caption: Purification workflow for ¹³C-labeled methyl iodide.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. prepchem.com [prepchem.com]

- 5. Cambridge Isotope Laboratories, Inc. (CIL) offers product ES-5261-1-2 Persistent Organic Pollutants Cleanup Spike (¹³C, 99%) 1 µg/mL in nonane [isotope.com]

- 6. Methyl iodide + copper wire (¹³C, 99%; Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. CAS 4227-95-6: iodomethane-(13)C stab.,~99 (atom % 13C) [cymitquimica.com]

- 8. METHYL IODIDE + COPPER WIRE | Eurisotop [eurisotop.com]

physical and chemical properties of Iodomethane-13C

An In-depth Technical Guide to Iodomethane-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (¹³CH₃I) is a stable, isotopically labeled form of iodomethane, where the standard carbon-12 atom is replaced with a carbon-13 isotope. This substitution makes it an invaluable tool in a variety of scientific disciplines, particularly in organic chemistry, biochemistry, and pharmaceutical development. Its primary utility lies in its role as a methylating agent and as a tracer for the methyl group in metabolic and mechanistic studies. The presence of the ¹³C isotope allows for the tracking and quantification of molecules using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, its applications, and essential safety and handling information.

Physical and Chemical Properties

The are very similar to its unlabeled counterpart, with the key difference being its molecular weight due to the heavier carbon isotope.

| Property | Value |

| Molecular Formula | ¹³CH₃I[3] |

| Molecular Weight | 142.93 g/mol [4] |

| CAS Number | 4227-95-6[4] |

| Appearance | Colorless liquid[1] |

| Melting Point | -66.5 °C |

| Boiling Point | 42 °C[5] |

| Density | 2.290 g/mL at 25 °C |

| Refractive Index | n20/D 1.5293 |

| Vapor Pressure | 407.733 mmHg @ 20 °C[6] or 6.35 psi (20 °C) |

| Vapor Density | 4.89 (vs air) |

| Isotopic Purity | ≥99 atom % ¹³C[4] |

| Chemical Purity | ≥99% (CP) |

| Solubility | Mixes with water[6] |

| Stability | Light and moisture sensitive; often contains copper as a stabilizer[7][8] |

Chemical Reactivity and Applications

This compound is a potent methylating agent used to introduce a ¹³C-labeled methyl group into a wide range of organic molecules. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions.

Key Applications:

-

NMR Spectroscopy: this compound is used to synthesize ¹³C-enriched compounds.[5] The ¹³C nucleus is NMR-active, and its incorporation into molecules allows for detailed structural elucidation and the study of molecular dynamics.[9] It is particularly useful in the analysis of large proteins where specific amino acids can be isotopically labeled.[5]

-

Mass Spectrometry: The defined mass shift of M+1 compared to the unlabeled compound makes it an excellent tool for tracer studies in metabolism and pharmacokinetics (DMPK).[2] By administering a ¹³C-labeled drug, researchers can track its metabolic fate and identify metabolites with high confidence.[2][9] This is also applied in "microtracer" studies to determine key pharmacokinetic parameters.[2]

-

Mechanistic Studies: It is employed to investigate reaction mechanisms, such as in the Heck reaction, by tracking the path of the methyl group.[5]

-

Glycomics: In a technique known as isotopic permethylation, this compound is used for the relative quantification of glycans in mass spectrometry analysis.

Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum of this compound shows a doublet for the methyl protons due to coupling with the ¹³C nucleus (¹J_CH).

-

¹³C NMR: The carbon-13 NMR spectrum displays a quartet for the ¹³C-labeled carbon due to coupling with the three attached protons. The chemical shift is a key identifier.[10][11]

-

Mass Spectrometry: In mass spectrometry, molecules labeled with this compound will exhibit a molecular ion peak one mass unit higher than their unlabeled counterparts, facilitating their identification and quantification.

Experimental Protocols

General Protocol for ¹³C-Methylation of a Phenolic Substrate

This protocol describes a general method for the O-methylation of a phenol (B47542) using this compound.

Materials:

-

Phenolic substrate

-

This compound

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone (B3395972) or Dimethylformamide (DMF) as solvent

-

Stir plate and stir bar

-

Round bottom flask

-

Condenser (if heating)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a clean, dry round bottom flask, dissolve the phenolic substrate (1 equivalent) in acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution.

-

Addition of this compound: Add this compound (1.1-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid base and wash with the solvent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solution. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ¹³C-methylated product.

-

Analysis: Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for ¹³C-methylation using this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[6]

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[7][10] It is also harmful in contact with skin and can cause skin irritation and burns.[6][10]

-

Handling:

-

Always work in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Avoid inhalation of vapors.[7]

-

Avoid contact with skin and eyes.[6] In case of contact, flush immediately with plenty of water.[6]

-

-

Storage:

Caption: Key properties and applications of this compound.

References

- 1. CAS 4227-95-6: iodomethane-(13)C stab.,~99 (atom % 13C) [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. This compound | 4227-95-6 [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Methyl iodide + copper wire (¹³C, 99%; Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. This compound,d3 | 20710-47-8 | Benchchem [benchchem.com]

- 10. This compound | CH3I | CID 9989367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Iodomethane(74-88-4) 13C NMR [m.chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Gold Standard of Methylation: A Technical Guide to the Isotopic Enrichment of Commercially Available Iodomethane-¹³C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of commercially available Iodomethane-¹³C (¹³CH₃I). It is designed to be an essential resource for researchers, scientists, and drug development professionals who utilize this critical reagent in a wide array of applications, from metabolic studies to the synthesis of complex labeled molecules. This guide details the synthesis, purification, and rigorous analytical methodologies employed to ensure the high isotopic purity of commercial-grade Iodomethane-¹³C.

Commercial Availability and Isotopic Enrichment Specifications

Iodomethane-¹³C is a cornerstone reagent for introducing a stable isotope-labeled methyl group in organic synthesis. Its utility is directly proportional to its isotopic purity. Numerous chemical suppliers offer Iodomethane-¹³C with high levels of isotopic enrichment, crucial for the sensitivity and accuracy of modern analytical techniques. The isotopic enrichment is typically expressed as "atom % ¹³C," which represents the percentage of the carbon atoms in the methyl group that are the ¹³C isotope.

Below is a summary of the isotopic enrichment and chemical purity of Iodomethane-¹³C available from prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Isotopic Enrichment (atom % ¹³C) | Chemical Purity | Stabilizer |

| Sigma-Aldrich | Iodomethane-¹³C | 4227-95-6 | 99% | 99% (CP) | Copper |

| Cambridge Isotope Laboratories, Inc. | Methyl iodide (¹³C, 99%) + copper wire | 4227-95-6 | 99% | 98% | Copper wire |

| LGC Standards | Iodomethane-¹³C (Copper Wire Stabilized) | 4227-95-6 | >95% (by NMR) | 98% | Copper Wire |

| Shimadzu Chemistry & Diagnostics | [¹³C]-Iodomethane | 4227-95-6 | 99% | ≥98% | Not specified |

Note: "CP" denotes chemically pure. Data is compiled from publicly available product information.

Synthesis and Purification of Iodomethane-¹³C

The commercial synthesis of Iodomethane-¹³C is a well-established process that mirrors the synthesis of its unlabeled counterpart, with the critical distinction of using an isotopically enriched precursor.

Synthetic Pathway

The most common and efficient method for the synthesis of Iodomethane-¹³C involves the reaction of Methanol-¹³C (¹³CH₃OH) with a source of iodine, typically in the presence of red phosphorus. The phosphorus and iodine react in situ to form phosphorus triiodide (PI₃), which then acts as the iodinating agent for the methanol.

The overall reaction is as follows:

6 ¹³CH₃OH + 2 P + 3 I₂ → 6 ¹³CH₃I + 2 H₃PO₃

dot

Caption: Synthesis and Purification Workflow for Iodomethane-¹³C.

Experimental Protocol: Synthesis of Iodomethane-¹³C

The following is a generalized experimental protocol for the synthesis of Iodomethane-¹³C, adapted from established methods for unlabeled methyl iodide.[1][2][3][4]

Materials:

-

Methanol-¹³C (¹³CH₃OH)

-

Red phosphorus

-

Iodine

-

Anhydrous calcium chloride

-

Sodium thiosulfate (B1220275) solution (dilute)

-

Copper wire or powder (stabilizer)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

-

Ice bath

Procedure:

-

Reaction Setup: A round-bottom flask is charged with Methanol-¹³C and red phosphorus. The flask is equipped with a reflux condenser and placed in an ice bath to manage the exothermic reaction.

-

Addition of Iodine: Iodine is added portion-wise to the cooled and stirred mixture. The reaction is exothermic, and the rate of addition is controlled to maintain a manageable reaction temperature.

-

Reaction: After the addition of iodine is complete, the mixture is allowed to stir at room temperature or gently heated to drive the reaction to completion.

-

Distillation: The crude Iodomethane-¹³C is distilled directly from the reaction mixture. The receiving flask is cooled in an ice bath to minimize evaporative losses of the volatile product (boiling point: 42.4 °C).

-

Washing and Neutralization: The collected distillate is washed with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by a water wash. This is typically performed in a separatory funnel.

-

Drying: The organic layer containing the Iodomethane-¹³C is separated and dried over a suitable drying agent, such as anhydrous calcium chloride.

-

Final Distillation and Stabilization: The dried Iodomethane-¹³C is subjected to a final distillation to yield the pure product. A small amount of copper wire or powder is often added to the final product to act as a stabilizer, preventing degradation, particularly from exposure to light.[2]

Analytical Determination of Isotopic Enrichment

The isotopic enrichment of Iodomethane-¹³C is a critical quality control parameter. The two primary analytical techniques employed for this determination are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment of ¹³C-labeled compounds. For Iodomethane-¹³C, both ¹H NMR and ¹³C NMR can be utilized.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Iodomethane-¹³C, the protons are coupled to the ¹³C nucleus, resulting in a characteristic doublet. The presence of a small singlet corresponding to the ¹²CH₃I isotopologue allows for the calculation of the isotopic enrichment by comparing the integration of the doublet and the singlet.

¹³C NMR Spectroscopy: A quantitative ¹³C NMR spectrum provides a direct measure of the ¹³C content. The signal intensity of the ¹³C nucleus in Iodomethane-¹³C is compared to that of a known internal standard or by using a calibrated pulse sequence.

dot

References

The Unseen Workhorse: A Technical Guide to the Natural Abundance and Significance of Carbon-13

For Researchers, Scientists, and Drug Development Professionals

In the world of molecular analysis and metabolic research, the stable, non-radioactive isotope of carbon, Carbon-13 (¹³C), stands as an unassuming yet indispensable tool. Though comprising only about 1.1% of all natural carbon, its unique nuclear properties have propelled it to the forefront of cutting-edge research, particularly in the realms of drug discovery and development.[1][2][3] This technical guide provides an in-depth exploration of the natural abundance of Carbon-13 and its profound significance, offering detailed experimental protocols and data to empower researchers in harnessing its full potential.

The Core of Carbon-13: Natural Abundance and Key Properties

Carbon, the fundamental building block of life, exists primarily as the isotope Carbon-12 (¹²C), accounting for approximately 98.9% of all carbon atoms.[3][4] Its heavier, stable sibling, Carbon-13, makes up the majority of the remainder, with a natural abundance of roughly 1.07%.[1] Unlike the radioactive isotope Carbon-14 (¹⁴C), ¹³C is stable and does not decay, making it a safe and invaluable tracer in biological systems.[5][6]

The significance of Carbon-13 lies in its nuclear spin of 1/2, a property not shared by the spin-zero ¹²C nucleus.[1][7] This non-zero spin allows ¹³C to be detected by Nuclear Magnetic Resonance (NMR) spectroscopy, providing a powerful method for elucidating the carbon skeleton of molecules.[8][9]

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | NMR Active |

| ¹²C | ~98.9 | 0 | No |

| ¹³C | ~1.1 | 1/2 | Yes |

| ¹⁴C | Trace | 0 | No (but radioactive) |

Significance in Research and Drug Development

The subtle difference in mass and the unique nuclear properties of Carbon-13 have been leveraged in a multitude of applications critical to pharmaceutical and biological research.

Metabolic Flux Analysis (MFA): By introducing ¹³C-labeled substrates (e.g., glucose, glutamine) into cellular systems, researchers can trace the flow of carbon atoms through metabolic pathways.[7][10] This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative understanding of cellular metabolism, revealing how diseases like cancer reprogram their metabolic networks and how drugs modulate these pathways.[3][11]

Drug Metabolism and Pharmacokinetics (DMPK): Labeling drug candidates with ¹³C allows for the precise tracking of their metabolic fate in vitro and in vivo.[2] This aids in identifying metabolites, understanding metabolic pathways, and quantifying drug exposure, all of which are critical for assessing the safety and efficacy of new therapeutic agents.

Structural Elucidation: ¹³C NMR spectroscopy is a cornerstone technique in organic chemistry and drug discovery for determining the structure of novel compounds.[7][12] The chemical shift of each carbon atom in a ¹³C NMR spectrum provides detailed information about its local chemical environment, enabling the unambiguous identification of molecular structures.[13]

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique that utilizes ¹³C-labeled amino acids to quantify differences in protein abundance between different cell populations.[1][14] This has broad applications in target identification and validation, as well as in understanding the cellular response to drug treatment.[11]

Experimental Protocols

¹³C Metabolic Flux Analysis (MFA) in Mammalian Cells

This protocol provides a general framework for conducting a ¹³C-MFA experiment to quantify metabolic fluxes in cultured mammalian cells.

1. Cell Culture and Isotopic Labeling:

-

Culture mammalian cells of interest in standard growth medium to the desired confluence (typically 70-80%).

-

To initiate labeling, replace the standard medium with a custom medium containing a ¹³C-labeled tracer, such as [U-¹³C₆]glucose or [U-¹³C₅]glutamine, at a known concentration.[13] The use of dialyzed fetal bovine serum is recommended to minimize the presence of unlabeled amino acids.[15]

-

Incubate the cells in the labeling medium for a duration sufficient to reach isotopic steady state, where the fractional labeling of intracellular metabolites becomes constant. This typically requires a time equivalent to several cell doublings for protein-bound amino acids or can be shorter for intracellular metabolites.[16]

2. Metabolite Quenching and Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.

-

Immediately add a pre-chilled quenching/extraction solvent, such as an 80:20 methanol:water mixture at -80°C.[11]

-

Scrape the cells and collect the cell lysate.

-

Separate the soluble metabolites from the insoluble fraction (containing proteins and lipids) by centrifugation at high speed (e.g., 16,000 x g) at 4°C.

3. Analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR):

-

The supernatant containing the intracellular metabolites is analyzed by LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites.

-

The protein pellet can be hydrolyzed to release amino acids, which are then derivatized and analyzed by GC-MS to determine their labeling patterns.

4. Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Utilize specialized software (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the measured labeling patterns to a metabolic network model.

¹³C-NMR Sample Preparation and Analysis of Drug Metabolites

This protocol outlines the steps for preparing and analyzing a sample of a ¹³C-labeled drug and its metabolites by NMR spectroscopy.

1. Sample Preparation:

-

Dissolve 5-100 mg of the purified drug metabolite sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17][18] The concentration should be as high as possible for ¹³C NMR due to its lower sensitivity.[19]

-

Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[19]

-

The final volume in the NMR tube should be approximately 0.5-0.6 mL.[18]

2. NMR Data Acquisition:

-

Acquire a proton (¹H) NMR spectrum to confirm the presence and purity of the sample.

-

Set up the ¹³C NMR experiment. This typically involves proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling.

-

A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, which can range from several minutes to several hours depending on the sample concentration.[17]

3. Data Processing and Analysis:

-

Process the raw NMR data by applying a Fourier transform, phase correction, and baseline correction.

-

Analyze the chemical shifts of the peaks in the ¹³C NMR spectrum to identify the different carbon atoms in the metabolite.

-

Compare the spectrum to that of the parent drug to identify structural modifications that occurred during metabolism.

Visualizing Workflows and Pathways

Experimental Workflow for ¹³C Metabolic Flux Analysis

Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.

Tracing the Pentose Phosphate Pathway with [1,2-¹³C₂]glucose

Caption: Simplified diagram of central carbon metabolism showing ¹³C tracing.

Conclusion

The natural abundance of Carbon-13, though small, provides a powerful and safe window into the intricate workings of biological systems. For researchers, scientists, and drug development professionals, ¹³C-based techniques are not merely analytical tools but essential instruments for discovery. From elucidating metabolic pathways and quantifying cellular responses to drugs, to defining the structures of novel therapeutics, the significance of Carbon-13 is firmly embedded in the landscape of modern biomedical research. A thorough understanding of the principles and experimental protocols associated with ¹³C is paramount for its effective application and for driving innovation in the development of new medicines.

References

- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 5. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C-UREA Breath Test - FV Hospital [fvhospital.com]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. 13C-urea breath test for the diagnosis of Helicobacter pylori infection in children: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. digestivehealth.org.au [digestivehealth.org.au]

- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 19. NMR Sample Preparation [nmr.chem.umn.edu]

Iodomethane-13C CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Iodomethane-¹³C (¹³CH₃I), a crucial isotopically labeled compound utilized in advanced scientific research. This document details its fundamental properties, experimental applications, and relevant reaction mechanisms to support its use in metabolic tracing, mechanistic studies, and structural analysis.

Core Properties of Iodomethane-¹³C

Iodomethane-¹³C is a methylated iodide molecule where the carbon atom is the heavy isotope ¹³C. This isotopic labeling makes it an invaluable tool for a variety of analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Quantitative Data Summary

The key physical and chemical properties of Iodomethane-¹³C are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 4227-95-6 | [1][2][3] |

| Molecular Formula | ¹³CH₃I | [1][2][3] |

| Molecular Weight | 142.932 g/mol | [4] |

| Appearance | Liquid | |

| Density | 2.290 g/mL at 25 °C | |

| Boiling Point | 42 °C | |

| Melting Point | -66.5 °C | |

| Refractive Index | n20/D 1.5293 | |

| Isotopic Purity | ≥99 atom % ¹³C | [5] |

Experimental Applications and Protocols

Iodomethane-¹³C is a versatile reagent employed in a range of experimental contexts, from elucidating reaction mechanisms to probing molecular structures.

Application in NMR Spectroscopy for Structural Analysis

Iodomethane-¹³C is frequently used in high-resolution NMR spectroscopy to determine the precise molecular geometry of solutes in anisotropic environments like liquid crystals. The ¹³C labeling allows for the measurement of ¹H-¹H and ¹³C-¹H dipolar couplings, which are sensitive to the bond angles and internuclear distances within the molecule.[1][2]

General Experimental Protocol:

-

Sample Preparation: A solution of Iodomethane-¹³C is prepared by dissolving it in a suitable thermotropic or lyotropic liquid crystalline solvent. The concentration is optimized to ensure sufficient signal-to-noise ratio while minimizing solute-solute interactions.

-

NMR Data Acquisition: High-resolution ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Specialized pulse sequences may be employed to measure the one-bond and long-range ¹³C-¹H and ¹H-¹H dipolar couplings.

-

Spectral Analysis: The acquired spectra are analyzed to extract the precise values of the dipolar couplings. These values are directly related to the molecular geometry and the degree of alignment of the molecule within the liquid crystal.

-

Structural Refinement: The experimental dipolar couplings are compared with theoretical values calculated for different molecular geometries. An iterative refinement process is used to determine the molecular structure that best fits the experimental data.

Use in Mechanistic Studies: The Heck Reaction

Iodomethane-¹³C serves as a mechanistic probe to investigate complex catalytic cycles, such as the palladium-catalyzed Heck reaction.[6] By tracking the ¹³C label, researchers can elucidate the pathways of methyl group transfer and characterize transient intermediates. The Heck reaction is a powerful method for forming carbon-carbon bonds between an unsaturated halide and an alkene.

Experimental Workflow for Mechanistic Investigation:

Caption: Experimental workflow for studying the Heck reaction using isotopic labeling.

Signaling Pathways and Logical Relationships

The primary utility of Iodomethane-¹³C in the context of signaling pathways is in the synthesis of ¹³C-labeled biomolecules. These labeled molecules can then be introduced into biological systems to trace their metabolic fate and understand their role in complex signaling cascades.

Logical Relationship for Isotope Tracing:

Caption: Logical workflow for utilizing Iodomethane-¹³C in metabolic pathway analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Iodomethane-13C solution suitable for NMR (reference standard), 1% in chloroform-d ("100%", 99.96 atom % D), chromium (III) acetylacetonate 0.2 %, trimethyl phosphite 1 %, 99 atom % 13C, NMR tube size 6.5 mm × 8 in. | Sigma-Aldrich [sigmaaldrich.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. This compound,d3 | 20710-47-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Basic Reaction Mechanism of Iodomethane-13C with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanism of Iodomethane-13C with a variety of nucleophiles. By leveraging the isotopic label, researchers can gain profound insights into reaction kinetics, transition state structures, and the subtle interplay of electronic and steric effects that govern these transformations. This document is intended to be a valuable resource for professionals in organic chemistry, medicinal chemistry, and drug development, offering both theoretical understanding and practical experimental guidance.

Core Reaction Mechanism: The S(_N)2 Pathway

The reaction of iodomethane (B122720), a primary alkyl halide, with nucleophiles predominantly proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism .[1][2][3] This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (iodide) departs.[3][4]

Key features of the S(_N)2 reaction include:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the iodomethane substrate and the nucleophile.[2][4] The rate law is expressed as: Rate = k[CH(_3)I][Nu(:^-)].

-

Concerted Mechanism: Bond formation between the nucleophile and the carbon atom occurs simultaneously with the breaking of the carbon-iodine bond.[3][4] This proceeds through a high-energy transition state where the carbon atom is pentacoordinate.

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[4] This trajectory is favored as it allows for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-I bond.

-

Inversion of Stereochemistry: As a consequence of the backside attack, the stereochemistry at the carbon center is inverted, a phenomenon known as Walden inversion. While iodomethane itself is not chiral, this is a critical consideration for more complex substituted electrophiles.

The use of this compound provides a powerful tool for elucidating these mechanistic details through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and the study of the Kinetic Isotope Effect (KIE).

Quantitative Data: Reaction Rates and Kinetic Isotope Effects

The rate of the S(_N)2 reaction is highly sensitive to the nature of the nucleophile, the solvent, and the temperature. Below is a summary of second-order rate constants (k) for the reaction of methyl iodide with various nucleophiles. Additionally, the Carbon-13 Kinetic Isotope Effect (¹³C KIE) provides valuable information about the transition state. A normal KIE (k₁₂/k₁₃ > 1) is expected for an S(_N)2 reaction, indicating a weakening of the C-I bond in the transition state.

| Nucleophile (Nu(:^-)) | Solvent | Temperature (°C) | Second-Order Rate Constant, k (M | ¹³C Kinetic Isotope Effect (k₁₂/k₁₃) |

I | Methanol | 25 | 3.4 x 10 | Not available |

Br | Methanol | 25 | 8.0 x 10 | Not available |

Cl | Methanol | 25 | 3.0 x 10 | Not available |

F | Methanol | 25 | 5.0 x 10 | Not available |

OH | Water | 25 | 6.4 x 10 | Not available |

CN | Methanol | 25 | 1.4 x 10 | 1.082 (for CH(_3)Br)[2] |

N(_3) | Methanol | 25 | 1.4 x 10 | Not available |

SCN | Methanol | 25 | 6.8 x 10 | Not available |

| Pyridine (B92270) | 2-Nitropropane | 25 | Not available | 1.071 - 1.075 |

SO(_3) | Aqueous | 24.7 | 4.4 x 10 | Not available |

S(_2)O(_3) | Aqueous | 24.7 | 3.1 x 10 | Not available |

Data compiled from various sources. Note that the KIE for CN

−Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for key experiments used to study the reaction of this compound with nucleophiles.

Kinetic Analysis by ¹³C NMR Spectroscopy

This protocol is adapted from a procedure for iodoethane (B44018) and is suitable for monitoring the reaction of this compound with a nucleophile like pyridine in real-time.

Materials:

-

This compound (99 atom % ¹³C)

-

Anhydrous nucleophile (e.g., pyridine)

-

Anhydrous deuterated solvent (e.g., acetonitrile-d₃)

-

NMR tubes (5 mm)

-

Gas-tight syringe

Instrumentation:

-

NMR Spectrometer (≥ 400 MHz) with a variable temperature probe.

Procedure:

-

Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of this compound (e.g., 0.05 M) in the deuterated solvent.

-

Initiation of Reaction: Using a gas-tight syringe, add a known concentration of the nucleophile to the NMR tube. To ensure pseudo-first-order kinetics with respect to this compound, a significant excess of the nucleophile (e.g., 10-fold) can be used.

-

Data Acquisition:

-

Quickly insert the NMR tube into the pre-equilibrated and shimmed NMR spectrometer at the desired temperature (e.g., 298 K).

-

Acquire a series of 1D ¹³C NMR spectra at regular time intervals. The time intervals should be chosen to allow for monitoring several half-lives of the reaction.

-

-

Data Processing and Analysis:

-

Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the ¹³C-labeled carbon of the reactant (this compound) and the product.

-

Calculate the concentration of this compound at each time point from the relative integrals.

-

Plot the natural logarithm of the concentration of this compound versus time. A linear plot confirms pseudo-first-order kinetics.

-

The pseudo-first-order rate constant (k') is the negative of the slope of this line. The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the nucleophile.

-

Determination of ¹³C Kinetic Isotope Effect by Isotope Ratio Mass Spectrometry (IRMS)

This method is highly sensitive for determining ¹³C KIEs.

Materials:

-

This compound (at natural abundance or slightly enriched)

-

Nucleophile (e.g., substituted pyridines)

-

Solvent (e.g., 2-nitropropane)

Instrumentation:

-

Isotope Ratio Mass Spectrometer

Procedure:

-

Reaction Setup: Carry out the reaction of methyl iodide with the nucleophile in the chosen solvent at a constant temperature.

-

Product Isolation: At a low fractional conversion of the reaction (e.g., <10%), quench the reaction and isolate the product (e.g., N-methyl pyridinium (B92312) iodide). Purification of the product is critical.

-

Sample Preparation for IRMS: Combust the purified product to convert the organic carbon into CO₂.

-

Isotope Ratio Measurement: Introduce the resulting CO₂ into the IRMS to determine the ¹³C/¹²C ratio.

-

KIE Calculation: The ¹³C KIE can be calculated using the following equation, which relates the isotope ratios of the starting material (R₀) and the product at a specific fraction of reaction (f): k₁₂/k₁₃ = ln(1 - f) / ln(1 - f * R(_p)/R₀) where R(_p) is the isotope ratio of the product.

Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile components of a reaction mixture, making it suitable for monitoring the consumption of iodomethane.

Materials:

-

Iodomethane

-

Nucleophile

-

Solvent (e.g., acetone)

-

Internal standard (a non-reactive compound with a distinct retention time, e.g., a higher alkyl halide)

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions containing known concentrations of iodomethane and the internal standard to create a calibration curve.

-

Reaction Setup: In a thermostated reaction vessel, combine the solvent, nucleophile, and internal standard. Allow the mixture to reach thermal equilibrium.

-

Reaction Initiation: Add a known amount of iodomethane to initiate the reaction and start timing.

-

Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).

-

GC-MS Analysis:

-

Inject the quenched sample into the GC-MS.

-

The GC will separate the components based on their boiling points and column interactions.

-

The MS will detect and identify the components based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the peaks corresponding to iodomethane and the internal standard in the chromatogram.

-

Determine the peak area of both compounds.

-

Using the calibration curve, determine the concentration of iodomethane at each time point relative to the constant concentration of the internal standard.

-

Plot the concentration of iodomethane versus time to determine the reaction rate.

-

Visualizations of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: The concerted S(_N)2 reaction mechanism of this compound with a nucleophile.

References

Unraveling SN2 Reactions: A Technical Guide to Iodomethane-13C as a Mechanistic Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of bimolecular nucleophilic substitution (SN2) reactions, with a specific focus on the utility of Iodomethane-13C as a powerful tool for elucidating reaction mechanisms, kinetics, and stereochemistry. The incorporation of a stable isotope provides a unique observational window into the dynamics of this fundamental reaction class, offering invaluable insights for drug design and development.

The SN2 Reaction: A Concerted Mechanism

The SN2 reaction is a cornerstone of organic chemistry, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1] This mechanism dictates that the rate of reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics.[2]

A key stereochemical feature of the SN2 reaction is the inversion of configuration at the carbon center, often referred to as a Walden inversion. This occurs because the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack."[3]

The structure of the alkyl halide significantly impacts the reaction rate. Steric hindrance around the electrophilic carbon impedes the approach of the nucleophile, slowing the reaction. Consequently, SN2 reactions are most favorable for methyl and primary alkyl halides, with a dramatic decrease in rate for secondary halides, and are generally not observed for tertiary halides.[1]

The Role of this compound in Mechanistic Studies

The use of isotopically labeled substrates, such as this compound, is a sophisticated method for probing the intricacies of reaction mechanisms.[4] The heavier 13C isotope allows for the tracking of the carbon atom throughout the reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Kinetic Isotope Effect (KIE)

The substitution of 12C with 13C leads to a small but measurable change in the reaction rate, known as the kinetic isotope effect (KIE). The 12C-I bond is slightly weaker and vibrates at a higher frequency than the 13C-I bond. In the SN2 transition state, this bond is partially broken. The difference in zero-point energies between the isotopic bonds in the ground state and the transition state results in a faster reaction rate for the 12C-containing molecule. The KIE, expressed as the ratio of the rate constants (k12/k13), is typically greater than 1 for SN2 reactions. The magnitude of the 13C KIE can provide valuable information about the structure of the transition state. For a typical SN2 reaction, the 13C KIE is expected to be in the range of 1.03-1.09.[5] A measured KIE within this range is strong evidence for an SN2 mechanism.[4]

Quantitative Data for SN2 Reactions of Methyl Halides

The following table summarizes the relative rates of SN2 reactions for methyl halides with a common nucleophile, illustrating the effect of the leaving group on reaction rate.

| Substrate | Leaving Group | Relative Rate |

| Iodomethane | I⁻ | 30 |

| Bromomethane | Br⁻ | 1 |

| Chloromethane | Cl⁻ | 0.03 |

| Fluoromethane | F⁻ | Negligible |

| (Data adapted from Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…))[1] |

Experimental Protocols for Studying SN2 Reactions with this compound

The following is a detailed methodology for studying the kinetics of an SN2 reaction using this compound and a nucleophile, such as pyridine (B92270), with in-situ monitoring by 13C NMR spectroscopy. This protocol is adapted from a similar procedure for Iodoethane-13C2.[6]

Materials

-

This compound (99 atom % 13C)

-

Pyridine (anhydrous)

-

Deuterated acetonitrile (B52724) (CD3CN) (anhydrous)

-

5 mm NMR tubes

-

Gas-tight syringe

Instrumentation

-

NMR Spectrometer (e.g., 400 MHz or higher) with a variable temperature probe.

Procedure: Kinetic Analysis by 13C NMR

-

Sample Preparation:

-

In a clean, dry 5 mm NMR tube, dissolve 0.05 mmol of this compound in 0.5 mL of anhydrous deuterated acetonitrile.

-

Using a gas-tight syringe, add 0.5 mmol of anhydrous pyridine to the NMR tube. A 10-fold excess of the nucleophile is utilized to achieve pseudo-first-order kinetics with respect to this compound.[6]

-

Cap the NMR tube and gently invert it to ensure thorough mixing of the reactants.

-

-

NMR Data Acquisition:

-

Promptly insert the NMR tube into the pre-shimmed and temperature-equilibrated (e.g., 298 K) NMR spectrometer.[6]

-

Acquire a series of 1D 13C NMR spectra at regular time intervals (e.g., every 5 minutes). The total acquisition time should be sufficient to observe significant product formation (ideally 2-3 half-lives).[6]

-

-

Data Processing and Analysis:

-

Process the acquired 13C NMR spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the 13C-labeled carbon in both the reactant (this compound) and the product.

-

The concentration of the reactant at each time point can be determined from the relative integrals of the reactant and product signals.

-

Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, this plot should yield a straight line.

-

The pseudo-first-order rate constant (k') can be determined from the slope of this line (slope = -k').

-

The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (k = k' / [Nucleophile]).

-

Visualizing SN2 Reactions and Experimental Workflows

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of the SN2 reaction with this compound.

Caption: The concerted SN2 reaction mechanism.

Caption: The origin of the Kinetic Isotope Effect.

Caption: Workflow for kinetic analysis via NMR.

Conclusion

The study of SN2 reactions using this compound provides a detailed and quantitative understanding of this fundamental reaction mechanism. The kinetic isotope effect serves as a powerful diagnostic tool for confirming an SN2 pathway and for probing the nature of the transition state. The experimental protocols outlined in this guide, coupled with the analytical power of NMR spectroscopy, offer a robust framework for researchers in organic chemistry and drug development to investigate the reactivity of molecules and to design new synthetic strategies with greater precision.

References

- 1. 3.1.2 – SN2 Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reaction mechanism - SN1 or SN2, the kinetic isotope effect - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Isotopic Labeling with 13C Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Machinery with Carbon-13

Isotopic labeling is a powerful technique that acts as a molecular GPS, allowing researchers to trace the journey of atoms through complex biological systems.[1] By replacing the naturally abundant and lighter carbon-12 (¹²C) isotope with its heavier, stable counterpart, carbon-13 (¹³C), we can meticulously track the metabolic fate of carbon atoms within cells.[1] This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of ¹³C isotopic labeling, with a particular focus on its utility in metabolic research and pharmaceutical development.

The core principle of ¹³C labeling lies in providing cells with a ¹³C-enriched substrate, such as glucose, glutamine, or specific amino acids.[1] As cells metabolize these labeled compounds, the ¹³C atoms are incorporated into a vast array of downstream metabolites.[1] Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then employed to detect and quantify the incorporation of ¹³C.[1] This allows for the precise mapping of metabolic pathways and the quantification of reaction rates, a field known as metabolic flux analysis (MFA).[2][3]

This guide will delve into the practical applications of ¹³C labeling, including its role in elucidating disease metabolism, identifying novel drug targets, and understanding a drug's mechanism of action. We will provide detailed experimental protocols for key techniques, present quantitative data in a clear and accessible format, and visualize complex biological processes and workflows using diagrams.

Core Applications of ¹³C Isotopic Labeling

The versatility of ¹³C isotopic labeling makes it an indispensable tool across various stages of research and drug development.

Metabolic Flux Analysis (MFA)

¹³C-MFA is considered the gold standard for quantifying the rates of metabolic reactions (fluxes) within a cell.[1][2] By analyzing the distribution of ¹³C isotopes in downstream metabolites, researchers can create a detailed map of cellular metabolism.[1] This is particularly valuable for understanding the metabolic reprogramming that occurs in diseases like cancer, where cells often exhibit altered glucose and glutamine metabolism to fuel their rapid growth.[1][4]

Proteomics and Protein Turnover

In the field of proteomics, ¹³C labeling is a cornerstone of the Stable Isotope Labeling by Amino acids in Cell culture (SILAC) technique. SILAC allows for the accurate quantification of changes in protein abundance between different experimental conditions. By growing one cell population in a medium containing "light" (¹²C) amino acids and another in a medium with "heavy" (¹³C-labeled) amino acids, the relative abundance of proteins can be determined by mass spectrometry. This is instrumental in identifying protein biomarkers and understanding how drug treatments affect the proteome. Furthermore, dynamic SILAC experiments can be used to measure protein synthesis and degradation rates, providing critical insights into protein turnover.

Drug Development

¹³C labeling plays a pivotal role in modern drug discovery and development. It is used to:

-

Elucidate Drug Metabolism: By labeling a drug candidate with ¹³C, researchers can track its metabolic fate, identifying its breakdown products and excretion pathways.[5]

-

Confirm Target Engagement: Tracing the metabolic consequences of a drug's interaction with its target can confirm that the drug is hitting its intended molecular target and exerting the desired effect.

-

Mechanism of Action Studies: ¹³C labeling can reveal the downstream metabolic effects of inhibiting a specific enzyme, providing a deeper understanding of the drug's mechanism of action.[1]

Data Presentation: Quantitative Insights from ¹³C Labeling

The data generated from ¹³C labeling experiments are inherently quantitative. Below are examples of how this data is typically presented.

Mass Isotopologue Distribution (MID)

The primary output of a ¹³C labeling experiment is the mass isotopologue distribution (MID), which represents the fractional abundance of each isotopologue for a given metabolite. An isotopologue is a molecule that differs only in its isotopic composition.

Table 1: Example Mass Isotopologue Distribution of Lactate (B86563) in Cancer Cells

This table shows hypothetical MID data for lactate from cancer cells grown in the presence of [U-¹³C]-glucose. The distribution reveals the proportion of lactate molecules that have incorporated zero, one, two, or three carbon atoms from the labeled glucose.

| Mass Isotopologue | Fractional Abundance (%) |

| M+0 (Unlabeled) | 5.0 |

| M+1 | 10.0 |

| M+2 | 15.0 |

| M+3 (Fully Labeled) | 70.0 |

Metabolic Flux Maps

The MID data is then used in conjunction with a metabolic network model to calculate the flux rates through various pathways.

Table 2: Example Metabolic Flux Data in Cancer Cells Treated with a PI3K Inhibitor

This table presents hypothetical metabolic flux data, normalized to the glucose uptake rate, comparing control cancer cells to those treated with a PI3K inhibitor. Such data can reveal how a drug alters the central carbon metabolism of cancer cells.

| Metabolic Pathway | Reaction | Relative Flux (Control) | Relative Flux (PI3K Inhibitor) |

| Glycolysis | Glucose -> G6P | 100 | 80 |

| PFK | 85 | 60 | |

| PK | 150 | 110 | |

| Pentose Phosphate Pathway | G6P -> R5P | 10 | 15 |

| TCA Cycle | PDH | 70 | 50 |

| CS | 80 | 65 | |

| Anaplerosis | PC | 15 | 25 |

| Lactate Production | PYR -> LAC | 80 | 40 |

Experimental Protocols

Detailed and meticulous experimental execution is crucial for obtaining high-quality and reproducible data from ¹³C labeling studies.

Protocol 1: ¹³C Metabolic Flux Analysis in Adherent Mammalian Cells

This protocol outlines a general procedure for conducting a ¹³C-MFA experiment in adherent mammalian cells.

1. Media Preparation:

-

Prepare a glucose-free and glutamine-free base medium (e.g., DMEM/F-12).

-

Supplement the base medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and amino acids.

-

Add the ¹³C-labeled tracer to the desired final concentration (e.g., 10 mM [U-¹³C₆]-glucose).

-

Add unlabeled glutamine to a final concentration of 2 mM.

-

Sterile-filter the complete labeling medium.

2. Cell Culture and Labeling:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Culture cells in standard growth medium for 24 hours.

-

Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Immediately add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a duration sufficient to reach isotopic steady state (typically 18-24 hours for central carbon metabolism in mammalian cells).

3. Metabolite Extraction:

-

Aspirate the labeling medium.

-

Rapidly wash the cells with ice-cold 0.9% NaCl solution.

-

Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism.

-

Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

4. Sample Preparation for GC-MS Analysis:

-

Derivatize the dried metabolites to make them volatile for gas chromatography (GC) analysis. A common method is methoximation followed by silylation.

-

Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 37°C for 90 minutes.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes.

-

Transfer the derivatized sample to a GC-MS vial for analysis.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a step-by-step guide for a typical SILAC experiment.

1. Adaptation Phase:

-

Culture two populations of cells in parallel.

-

Grow one population in "light" SILAC medium containing natural abundance L-arginine and L-lysine.

-

Grow the second population in "heavy" SILAC medium containing ¹³C₆-L-arginine and ¹³C₆¹⁵N₂-L-lysine.

-

Passage the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acids. Verify incorporation efficiency (>97%) by mass spectrometry.

2. Experimental Phase:

-

Treat one cell population with the experimental stimulus (e.g., a drug), while the other serves as the control.

-

Harvest the cells by scraping or trypsinization.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

3. Sample Preparation for LC-MS/MS Analysis:

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Reduce the disulfide bonds in the combined protein mixture by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

Perform in-solution or in-gel digestion of the proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

-

Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

-

Dry the purified peptides and resuspend them in a suitable buffer for LC-MS/MS analysis.

Visualizing Complexity: Pathways and Workflows

Diagrams are essential for representing the intricate relationships within biological systems and the logical flow of experimental procedures.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Multi-omics integration in biomedical research – A metabolomics-centric review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Step-by-Step Guide to Multi-Omics Association Analysis in Metabolomics and Microbiomics - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Safe Handling of Iodomethane-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Iodomethane-13C, a crucial isotopic labeling reagent in advanced scientific research. Due to its potential hazards, a thorough understanding and strict adherence to safety protocols are imperative.

Chemical Identification and Physical Properties

This compound, an isotopologue of iodomethane (B122720), substitutes the common carbon-12 atom with a carbon-13 isotope. This substitution is pivotal for various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing for the tracing of metabolic pathways and elucidation of reaction mechanisms.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | ¹³CH₃I[3] |

| CAS Number | 4227-95-6[4] |

| Molecular Weight | 142.93 g/mol [3][4] |

| Appearance | Clear, colorless liquid[2] |

| Density | 2.290 g/mL at 25 °C[3][5] |

| Melting Point | -66.5 °C[1][3][5][6] |

| Boiling Point | 42 °C[1][3][5][6] |

| Vapor Pressure | 407.733 mmHg at 20 °C[7] |

| Refractive Index | n20/D 1.5293[1][3][5] |

| Solubility | Information not readily available, but expected to be sparingly soluble in water. |

| Stability | Light and moisture sensitive; often stabilized with copper wire.[2][8][9] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance and requires careful handling.[7] It is toxic if swallowed or inhaled and harmful in contact with skin.[4] The substance is a suspected carcinogen and causes skin and eye irritation.[4][7]

GHS Hazard Statements:

-

H301: Toxic if swallowed[4]

-

H331: Toxic if inhaled[4]

-

H312: Harmful in contact with skin[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[4]

-

H351: Suspected of causing cancer[4]

Table 2: Toxicological Data

| Toxicity Metric | Value | Species | Route |

| LD50 | 79.84 mg/kg | Rat | Oral |

| LC50 | 4.076 mg/l (4h) | Rat | Inhalation |

Chronic exposure may lead to neurological effects such as depression, paranoia, and hallucinations, which can persist for an extended period.[7] It is also reported to have produced local sarcomas in rats upon subcutaneous injection.[7]

Exposure Controls and Personal Protection

Engineering controls are the primary means of minimizing exposure. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][10]

Table 3: Occupational Exposure Limits for Iodomethane

| Jurisdiction | TWA | STEL |

| Canada (Alberta) | 2 ppm (12 mg/m³) | - |

| Canada (British Columbia) | 2 ppm | - |

| USA (OSHA) | 5 ppm (28 mg/m³) | - |

| USA (NIOSH) | 2 ppm (10 mg/m³) | - |

| USA (ACGIH) | 2 ppm | - |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. Data is for iodomethane and should be considered for this compound.[7]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., Viton®, Butyl rubber).

-

Eye Protection: Use tightly fitting safety goggles and a face shield.[8]

-

Skin and Body Protection: A flame-retardant lab coat or chemical-resistant apron is required. In case of potential splashing, full-body protection should be worn.

-